3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER
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Overview
Description
3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a cyclohexyl group at the 4-position, with a methyl ester functional group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst . The resulting products could affect various biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid . These properties could influence the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like pH, temperature, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER typically involves the esterification of 3-amino-4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Methyl 3-amino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness: 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
methyl 3-amino-4-cyclohexylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWCGFURYBCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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